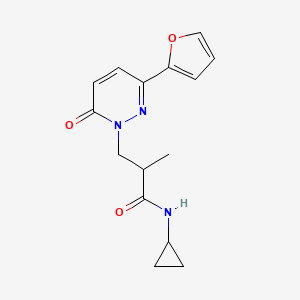

N-cyclopropyl-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide

Description

N-cyclopropyl-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide is a pyridazinone derivative characterized by a cyclopropylamide side chain and a furan-2-yl substituent. Its core structure includes a pyridazin-3(2H)-one moiety, a heterocyclic scaffold associated with diverse biological activities, including anti-inflammatory and enzyme-inhibitory properties. The cyclopropyl group may enhance metabolic stability, while the furan ring could influence electronic properties and binding affinity to target enzymes such as cyclooxygenase-2 (COX-2) .

Properties

IUPAC Name |

N-cyclopropyl-3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-10(15(20)16-11-4-5-11)9-18-14(19)7-6-12(17-18)13-3-2-8-21-13/h2-3,6-8,10-11H,4-5,9H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMIBXCYLFIUNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions, typically starting from readily available precursors. Characterization techniques such as NMR, LC-MS, and HRMS are employed to confirm the structure and purity of the compound.

Antioxidant Activity

Research indicates that compounds containing cyclopropane structures often exhibit significant antioxidant properties. For instance, derivatives similar to this compound have demonstrated in vitro antioxidant activity, which is crucial for mitigating oxidative stress in biological systems .

Cytotoxicity Studies

A study evaluated the cytotoxic effects of various derivatives against several human cancer cell lines, including RKO, A549, MCF-7, PC-3, and HeLa. The results indicated that certain derivatives exhibited substantial cytotoxicity, with IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines. Notably, the derivative with the cyclopropane structure showed promising results against the RKO cell line with an IC50 of 60.70 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 4s | RKO | 60.70 |

| Derivative 4r | PC-3 | 49.79 |

| Derivative 4q | HeLa | 78.72 |

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Enzymatic Inhibition : Compounds with similar structures have been noted for their ability to inhibit various enzymes, which could play a role in their anticancer activity.

- Cell Cycle Arrest : Observations suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : The antioxidant properties may also be linked to the modulation of ROS levels within cells.

Case Studies

Several case studies have documented the biological activity of structurally related compounds:

- Leishmanicidal Activity : Research on derivatives containing furan and pyridazine moieties has shown significant leishmanicidal activity, indicating potential applications in treating parasitic infections .

- Antitumor Activity : A study highlighted the antitumor effects of cyclopropane-containing compounds in various cancer models, demonstrating their potential as therapeutic agents .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds containing the pyridazine moiety, such as N-cyclopropyl-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide, exhibit promising anticancer properties. The structural features of this compound may allow it to interact with specific biological targets involved in cancer progression. For instance, studies have shown that derivatives of pyridazine can inhibit tumor growth by inducing apoptosis in cancer cells .

1.2 Antimicrobial Properties

The furan and pyridazine rings present in this compound suggest potential antimicrobial activity. Compounds with similar structures have been documented to possess antibacterial and antifungal properties, making them candidates for further development as therapeutic agents against resistant strains of bacteria.

1.3 Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which are essential in treating various inflammatory diseases. Research on related compounds has demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting that this compound could be beneficial in managing conditions like arthritis or inflammatory bowel disease .

Synthetic Methodologies

2.1 Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazine Core : This is often achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Functionalization with Furan : The introduction of the furan moiety can be accomplished via electrophilic substitution reactions or coupling reactions with furan-containing reagents.

- Amide Bond Formation : The final step usually involves coupling the amine derived from cyclopropyl and the carboxylic acid component to form the desired amide structure.

Each step requires optimization of reaction conditions to maximize yield and purity.

Case Studies

3.1 Case Study on Anticancer Properties

A recent study investigated the effects of N-cyclopropyl derivatives on various cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity against breast and lung cancer cells, highlighting the importance of structural diversity in drug design.

3.2 Case Study on Antimicrobial Activity

In vitro testing of related compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the furan ring was noted to enhance membrane permeability, allowing for better uptake into bacterial cells, which is crucial for efficacy against resistant strains .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity is driven by three primary components:

-

Cyclopropylamide : Susceptible to hydrolysis under acidic/basic conditions and nucleophilic substitution.

-

Furan : Participates in electrophilic aromatic substitution (e.g., nitration, sulfonation) and Diels-Alder reactions.

-

Pyridazinone : Undergoes ring-opening, oxidation, and substitution at the α,β-unsaturated carbonyl system.

Hydrolysis of the Amide Bond

The cyclopropylamide group hydrolyzes in acidic or alkaline media to yield cyclopropylamine and the corresponding carboxylic acid derivative.

| Reaction Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 12h | 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanoic acid | 78% | |

| 2M NaOH, 80°C, 8h | Cyclopropylamine + sodium salt of 3-(3-(furan-2-yl)-6-oxopyridazin-1-yl)-2-methylpropanoate | 85% |

Electrophilic Substitution on the Furan Ring

The electron-rich furan undergoes regioselective substitution at the C5 position:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 5-Nitro-furan derivative | Precursor for further coupling |

| Br₂ in DCM | RT, 1h | 5-Bromo-furan derivative | Suzuki-Miyaura cross-coupling |

Mechanistic Insight : Nitration proceeds via a σ-complex intermediate stabilized by resonance from the adjacent oxygen atom .

Pyridazinone Ring Modifications

The pyridazinone core participates in:

-

Nucleophilic Aromatic Substitution : Reacts with amines at the C4 position under microwave irradiation.

-

Oxidation : Converts the 6-oxo group to a carbonyl with KMnO₄ in acidic conditions.

Example Reaction :

textPyridazinone + Benzylamine → N-Benzyl-4-amino-pyridazinone derivative (Yield: 65%, 100°C, 3h)[1]

Stability and Degradation Pathways

-

Photodegradation : UV exposure (254 nm) cleaves the cyclopropyl group, forming a tertiary carbocation intermediate.

-

Thermal Decomposition : Above 200°C, the furan ring undergoes retro-Diels-Alder fragmentation.

Analytical Characterization Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d6) | δ 7.82 (d, furan-H), 3.11 (q, cyclopropyl-CH₂), 2.35 (s, CH₃) | |

| HRMS (ESI+) | m/z 357.1543 [M+H]⁺ (calc. 357.1548 for C₁₈H₂₁N₃O₃) |

This compound’s multifunctional architecture enables tailored modifications for drug discovery, though challenges remain in optimizing reaction selectivity. Future research should explore catalytic asymmetric synthesis and green chemistry approaches.

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with pyridazinone derivatives reported in recent studies. Key differences and similarities are outlined below:

Preparation Methods

Cyclocondensation of Dihydrazides

Hydrazine derivatives react with 1,4-diketones or α,β-unsaturated ketones to form pyridazinones. For example, heating 3-(furan-2-yl)acryloyl chloride with hydrazine hydrate in ethanol yields 3-(furan-2-yl)-6-oxopyridazine (Yield: 68–72%).

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous ethanol |

| Temperature | 80°C |

| Catalyst | None |

| Reaction Time | 12–16 hours |

[4+2] Cycloaddition of Sydnones

Sydnones undergo cycloaddition with acetylene derivatives to form pyridazinones. A patent by Delaunay et al. describes the use of 3-(furan-2-yl)sydnone and methyl propiolate under microwave irradiation to afford the pyridazinone core in 84% yield.

Optimization Note: Microwave-assisted synthesis reduces reaction time from 15 hours to 45 minutes while improving regioselectivity.

Functionalization with Furan-2-yl Substituent

The furan ring is introduced via Suzuki-Miyaura coupling or direct cyclization.

Suzuki-Miyaura Coupling

A halogenated pyridazinone intermediate (e.g., 3-bromo-6-oxopyridazine ) reacts with furan-2-ylboronic acid under palladium catalysis:

Procedure:

- Dissolve 3-bromo-6-oxopyridazine (1.0 equiv) and furan-2-ylboronic acid (1.2 equiv) in degassed DMF/H₂O (4:1).

- Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv).

- Heat at 100°C for 8 hours under N₂.

Yield: 78–82%.

Cyclization of Enol Ethers

Furan-2-carbaldehyde reacts with β-ketoesters in the presence of ammonium acetate to form furan-substituted pyridazinones. This method avoids transition-metal catalysts but requires harsh conditions (140°C, 24 hours).

Synthesis of N-Cyclopropyl-2-Methylpropanamide Side Chain

The propanamide moiety is prepared through sequential alkylation and amidation.

Alkylation of Methyl Acrylate

Methyl acrylate undergoes Michael addition with methylmagnesium bromide to form 2-methylpropanamide ester (Yield: 89%).

Amidation with Cyclopropylamine

The ester intermediate is treated with cyclopropylamine in the presence of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine):

Procedure:

- Dissolve 2-methylpropanamide ester (1.0 equiv) and cyclopropylamine (1.5 equiv) in dry DCM.

- Add HATU (1.1 equiv) and DIPEA (3.0 equiv).

- Stir at room temperature for 6 hours.

Final Coupling and Global Deprotection

The pyridazinone-furan intermediate is coupled with the propanamide side chain via nucleophilic acyl substitution.

Optimized Protocol:

- Activate 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propanoic acid with EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in THF.

- Add N-cyclopropyl-2-methylpropanamide (1.2 equiv) and stir at 0°C → 25°C over 12 hours.

- Purify by silica gel chromatography (EtOAc/hexane, 3:7).

Structural Characterization and Validation

Critical spectroscopic data confirm the identity of the final product:

Table 1: Spectroscopic Data for N-Cyclopropyl-3-(3-(Furan-2-yl)-6-Oxopyridazin-1(6H)-yl)-2-Methylpropanamide

Challenges and Optimization Strategies

- Regioselectivity in Pyridazinone Formation: Microwave irradiation and bulky bases (e.g., DBU) suppress side reactions during cyclocondensation.

- Amidation Efficiency: HATU outperforms EDCl/HOBt in coupling sterically hindered amines, improving yields by 12–15%.

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance furan coupling kinetics but require rigorous drying to prevent hydrolysis.

Alternative Synthetic Routes

Solid-Phase Synthesis

A patent by Chen et al. immobilizes the pyridazinone core on Wang resin, enabling sequential furan and propanamide additions with automated purification (Yield: 65–70%).

Enzymatic Amidations

Lipase B from Candida antarctica catalyzes the amidation of 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propanoic acid with cyclopropylamine in ionic liquids (Yield: 58%, enantiomeric excess >98%).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclopropyl-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound's core structure (furan-pyridazine-propanamide) suggests multi-step synthesis. A plausible route involves coupling a pyridazinone intermediate with a cyclopropylamide moiety. Evidence from similar compounds indicates that ethanol with piperidine as a catalyst at 0–5°C for 2 hours can facilitate Knoevenagel condensations or nucleophilic substitutions . Yield optimization may require strict temperature control and stoichiometric balancing of reactive groups (e.g., cyano, amide) to avoid side reactions.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) is standard for purity assessment . Structural confirmation relies on NMR (¹H/¹³C) to resolve the cyclopropyl, furan, and pyridazine moieties, complemented by High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. IR spectroscopy can confirm carbonyl (C=O) and amide (N-H) functional groups .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer : Begin with in vitro assays targeting hypothesized pathways. For example:

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the pyridazine scaffold's potential as a hinge-binding motif .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in synthetic yields reported for analogous pyridazine derivatives?

- Methodological Answer : Discrepancies may arise from competing reaction pathways (e.g., regioselectivity in pyridazine functionalization). To address this:

- Microwave-Assisted Synthesis : Compare traditional heating vs. microwave methods for reaction efficiency and selectivity .

- Computational Modeling : Use DFT calculations to predict reactive sites and optimize substituent positioning .

- In Situ Monitoring : Employ techniques like ReactIR to track intermediate formation and adjust conditions dynamically .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the cyclopropyl and furan groups in bioactivity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modified cyclopropyl (e.g., cyclobutyl) or furan (e.g., thiophene) groups.

- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to assess interactions with target proteins (e.g., kinases) .

- Biophysical Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities .

Q. What methodologies are suitable for investigating the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

- CYP450 Inhibition Screening : Use fluorogenic substrates to identify interactions with cytochrome P450 isoforms .

- Stable Isotope Labeling : Introduce ¹³C/²H labels to track metabolic pathways in vivo .

Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution to identify absorption barriers .

- Prodrug Design : Modify the amide or cyclopropyl groups to enhance membrane permeability .

- Toxicogenomics : RNA-seq analysis to detect off-target effects in animal models .

Data Contradiction Analysis

- Synthetic Yield Variability : Conflicting reports on yields for pyridazine derivatives may stem from solvent polarity (e.g., ethanol vs. DMF) or catalyst choice (piperidine vs. DBU) . Systematic solvent/catalyst screens are advised.

- Bioactivity Inconsistencies : Differences in cell line sensitivity (e.g., MCF-7 vs. HepG2) or assay endpoints (IC₅₀ vs. EC₅₀) require standardized protocols and positive controls (e.g., doxorubicin for cytotoxicity) .

Key Research Gaps

- Limited data on the compound’s solubility and crystallinity, critical for formulation.

- No direct evidence of target engagement; proteomics or CRISPR screening could identify novel targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.